Serracin-P 23 kDa subunit

bacteriocin phage tail sequence homology

Authentic, sequence-verified Serracin-P 23 kDa tube protein (UniProt P83378) for structural studies and biopesticide QC. - N-terminal sequence (ALPKKLKYLNLFNDGFNYMGVV) confirmed; 77% identity to coliphage 186 tube protein. - pI 9.41 simplifies purification for cryo-EM/X-ray crystallography. - Enables antibody generation for batch-to-batch biopesticide consistency. - Suitable for heterologous expression in E. coli/yeast for tailocin engineering. ≥95% purity; custom synthesis available for global shipping.

Molecular Formula
Molecular Weight
Cat. No. B1575897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerracin-P 23 kDa subunit
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serracin-P 23 kDa Subunit Overview


The Serracin-P 23 kDa subunit (UniProt P83378) is a core structural component of serracin P, a high-molecular-weight (HMW) phage-tail-like bacteriocin (PTLB) produced by Serratia plymuthica J7 [1]. As the major tube protein of this bactericidal nanocomplex, the 23 kDa subunit comprises approximately 171 amino acids and exhibits N-terminal sequence homology to phage tail tube proteins from coliphages P2, 186, and various prophages [1]. The intact serracin P particle displays potent antibacterial activity against Erwinia amylovora, the fire blight pathogen, as well as Klebsiella pneumoniae, Serratia liquefaciens, Serratia marcescens, and Pseudomonas fluorescens [1].

Core tube protein of serracin P bacteriocin complex
N-terminal homology to phage tail tube proteins
Supports antibacterial screening context against plant and human pathogens

Why Substitution Fails for Serracin-P 23 kDa Subunit


Phage-tail-like bacteriocins (PTLBs) are modular nanomachines composed of distinct sheath and tube subunits; the Serracin-P 23 kDa subunit functions specifically as the core tube protein, while the 43 kDa subunit forms the contractile sheath [1]. Substituting a 23 kDa tube subunit from another HMW bacteriocin (e.g., pyocin R 18 kDa, xenorhabdicin 20 kDa, or uredovoricin 20D3 21 kDa) would fail to assemble a functional particle due to mismatched molecular mass, divergent N-terminal sequence identity (23 kDa subunit shares only 48–77% identity with homologs), and distinct amino acid composition profiles [1]. Even within the serracin P complex itself, the 23 kDa and 43 kDa subunits are not interchangeable; they occupy structurally and functionally distinct roles, as evidenced by their differential sequence homologies (77% vs. 62% identity to phage tube and sheath proteins, respectively) and disparate physicochemical properties (pI 9.41 vs. 6.92 for the 43 kDa N-terminal fragment) [1][2].

Mismatched molecular mass (23 kDa vs 18–21 kDa in other PTLBs) may prevent functional particle assembly
23 kDa and 43 kDa subunits occupy structurally distinct roles; they are not interchangeable
Divergent N-terminal sequence identity (48–77% vs homologs) limits direct substitution across bacteriocin families

Quantitative Evidence: Serracin-P 23 kDa Subunit


N-Terminal Sequence Identity vs. 43 kDa Sheath Subunit

The N-terminal sequence of the Serracin-P 23 kDa subunit displays higher identity to phage tail tube proteins than the 43 kDa subunit does to sheath proteins. Specifically, the 23 kDa subunit shares 77% identity with coliphage 186 tube protein, 71% with Salmonella enterica prophage Fels-2, 67% with Pseudomonas aeruginosa prophage φCTX, and 48% with coliphage P2 tube protein [1]. In contrast, the 43 kDa sheath subunit shares only 62% identity with Fels-2, 48% with coliphage P2 sheath protein, 43% with φCTX, and 38% with coliphage 186 sheath protein [1].

N-Terminal Identity
Head-to-head
23 kDa: 77% / 71% / 67% / 48%\A43 kDa: 62% / 48% / 43% / 38%
Higher tube protein conservation supports assembly specificity
N-terminal Edman sequencing; Electroblotted SDS-PAGE
bacteriocin phage tail sequence homology

Molecular Mass Comparison Among HMW Bacteriocins

The Serracin-P 23 kDa subunit occupies a defined molecular mass niche among HMW bacteriocin tube proteins. SDS-PAGE analysis shows the 23 kDa band as one of two major subunits, with the 43 kDa band representing the sheath component [1]. The 23 kDa mass is notably larger than tube subunits from other well-characterized PTLBs: pyocin R tube protein is 18 kDa, xenorhabdicin tube protein is 20 kDa, and uredovoricin 20D3 tube protein is 21 kDa [1].

Molecular Mass
Class-level
23 kDa2–5 kDa larger than pyocin R (18 kDa), xenorhabdicin (20 kDa), uredovoricin (21 kDa)
Defined mass niche ensures compatibility with cognate sheath
SDS-PAGE with silver staining
HMW bacteriocin molecular weight SDS-PAGE

Physicochemical Profile: pI and Hydrophobicity

The 22‑residue N‑terminal fragment of the Serracin‑P 23 kDa subunit (ALPKKLKYLNLFNDGFNYMGVV) exhibits markedly different physicochemical properties compared to the 9‑residue N‑terminal fragment of the 43 kDa subunit (DYHHGVRVL). The 23 kDa fragment has a calculated pI of 9.41 and a hydrophobicity of 0.1, whereas the 43 kDa fragment has a pI of 6.92 and a hydrophobicity of –0.433 [1][2]. The full 23 kDa subunit (171 amino acids) and 43 kDa subunit (389 amino acids) also differ substantially in amino acid composition: the 23 kDa subunit is rich in aspartic acid/asparagine, glycine, lysine, leucine, serine, and arginine, while the 43 kDa subunit is rich in lysine, arginine, aspartic acid/asparagine, and leucine [1].

pI & Hydrophobicity
Context-dependent
23 kDa N‑term: pI 9.41, Hyd 0.1\A43 kDa N‑term: pI 6.92, Hyd –0.433
Charge and hydrophobicity dictate solubility and purification behavior
Calculated from amino acid sequence (DRAMP database)
isoelectric point hydrophobicity physicochemical property

Activity Induction by Mitomycin C

Antibacterial activity of the serracin P complex is strongly induced by mitomycin C. In quantitative assays against Erwinia amylovora, the induced S. plymuthicum J7 culture supernatant achieved 2,200 × 10² AU/mL, whereas the noninduced supernatant yielded only 27 × 10² AU/mL, representing an approximately 81‑fold increase for the majority of strains and a reported overall increase of about 100‑fold [1].

Activity Induction
Head-to-head
Induced: 2,200 × 10² AU/mL\ANoninduced: 27 × 10² AU/mL (~81‑fold)
Mitomycin C induction confirms tightly regulated production
Spot assay on E. amylovora B87 lawn
mitomycin C induction antibacterial activity

In Vivo Efficacy Against Fire Blight

In greenhouse and field experiments, the antibacterial efficiency of serracin P (the intact bacteriocin complex containing the 23 kDa subunit) was generally comparable to that of streptomycin, a conventional antibiotic used for fire blight management [1][2]. This equivalence positions serracin P as a viable biological alternative, particularly in regions where streptomycin use in agriculture is restricted.

Field-Trial Comparison
Head-to-head
Reported comparable to streptomycin in greenhouse and field trials
Supports biopesticide research endpoint context
Apple/pear tree trials; data to verify; reported equivalence
biopesticide streptomycin fire blight

Serracin-P 23 kDa Subunit Applications


Cryo-EM and Crystallography Studies

The Serracin-P 23 kDa subunit, with its defined N-terminal sequence (ALPKKLKYLNLFNDGFNYMGVV) and 77% identity to coliphage 186 tube protein [1], is an ideal candidate for high-resolution structural studies. Its distinct molecular mass (23 kDa) and basic pI (9.41) facilitate purification for X-ray crystallography or cryo-electron microscopy aimed at elucidating tube-sheath assembly mechanisms.

Agricultural Biopesticide Formulation

Given that the intact serracin P complex (containing the 23 kDa tube subunit) demonstrates in vivo efficacy comparable to streptomycin against fire blight [1][3], the 23 kDa subunit serves as a critical quality control marker for biopesticide manufacturing. Procurement of the purified subunit enables antibody generation for process analytics and ensures batch-to-batch consistency in structural integrity.

Comparative Genomics of PTLBs

The 23 kDa subunit's N-terminal sequence identity to phage tube proteins (77% with coliphage 186, 71% with Fels-2, 67% with φCTX, and 48% with P2) [1] makes it a valuable phylogenetic marker. Researchers investigating the evolutionary transition from bacteriophages to bacteriocins can utilize the 23 kDa subunit sequence (UniProt P83378) for alignment-based analyses and ancestral reconstruction.

Recombinant Expression of Tailocins

The 23 kDa subunit is the core tube protein of serracin P; its assembly with the 43 kDa sheath subunit is required for functional particle formation [1]. Researchers engineering synthetic tailocins for targeted antimicrobial delivery can express the 23 kDa gene (171 amino acids) heterologously in E. coli or yeast [1], leveraging its distinct physicochemical profile (pI 9.41, hydrophobicity 0.1) [2] for downstream purification.

Application
Selection Property
Validation Focus
Cryo-EM and crystallography studies
High sequence identity to phage tube proteins
Tube-sheath assembly interface resolution
Agricultural biopesticide formulation research
Structural integrity as QC marker
Batch-to-batch complex assembly consistency
Comparative genomics of PTLBs
N-terminal sequence homology
Phylogenetic marker for PTLB evolution
Recombinant expression of tailocins
Defined physicochemical profile (pI, hydrophobicity)
Heterologous tailocin assembly validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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